molecular formula C18H17ClN2O4S B13806878 5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13806878
M. Wt: 392.9 g/mol
InChI Key: RJCAJPOIMXZBCE-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzene ring substituted with chlorine and a propan-2-yloxybenzoyl group, making it a unique molecule with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-aminobenzoic acid with 4-propan-2-yloxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-chlorobenzoic acid: A related compound with an amino group instead of the carbamothioylamino group.

    5-Chloro-2-(propan-2-yl)benzoic acid: Similar structure but lacks the carbamothioylamino group.

    5-Chloro-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid: Similar but with a methyl group instead of the propan-2-yloxy group.

Uniqueness

5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific substitution pattern and the presence of the propan-2-yloxybenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

5-chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H17ClN2O4S/c1-10(2)25-13-6-3-11(4-7-13)16(22)21-18(26)20-15-8-5-12(19)9-14(15)17(23)24/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,26)

InChI Key

RJCAJPOIMXZBCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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